crystallographic data and X-ray diffraction for 3-Iodo-5-(trifluoromethyl)phenacyl bromide
crystallographic data and X-ray diffraction for 3-Iodo-5-(trifluoromethyl)phenacyl bromide
An In-depth Technical Guide to the Crystallographic Analysis of Halogenated Phenacyl Bromides
Abstract
This technical guide provides a comprehensive overview of the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of halogenated phenacyl bromides, using 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone—a close structural analog to 3-Iodo-5-(trifluoromethyl)phenacyl bromide—as a case study. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and structural interpretation. Key topics include single-crystal and powder X-ray diffraction techniques, the critical role of intermolecular interactions such as halogen bonding in crystal packing, and the application of these structural insights in a pharmaceutical context.
Introduction: The Structural Significance of Halogenated Phenacyl Bromides
Phenacyl bromides are α-bromoacetophenones that serve as valuable and versatile intermediates in organic synthesis, particularly for the construction of various heterocyclic compounds with potential biological activity.[1][2] The introduction of halogen atoms (such as iodine or bromine) and trifluoromethyl groups onto the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and, crucially, its solid-state behavior. These modifications can lead to unique intermolecular interactions that dictate crystal packing, which in turn influences critical physicochemical properties of an active pharmaceutical ingredient (API), including solubility, stability, and bioavailability.[3][4]
Understanding the precise three-dimensional atomic arrangement through X-ray crystallography is therefore not merely an academic exercise; it is a fundamental requirement for rational drug design and solid-form development.[5][6] This guide will elucidate the complete workflow, from initial synthesis to final structural analysis, providing both the "how" and the "why" behind each experimental choice.
Note: While this guide focuses on the principles applicable to 3-Iodo-5-(trifluoromethyl)phenacyl bromide, the specific crystallographic data presented is for the closely related compound 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone , for which high-quality public data is available.[7]
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis Protocol: α-Bromination of the Parent Ketone
A common and effective method for synthesizing phenacyl bromides is the α-bromination of the corresponding acetophenone. The following protocol is adapted from established procedures for similar compounds.[8][9][10]
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or another suitable solvent (e.g., ether, acetonitrile)
-
Catalyst (e.g., anhydrous aluminum chloride, p-TsOH·H₂O)[8][10]
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting ketone, 3',5'-bis(trifluoromethyl)acetophenone, in glacial acetic acid within a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Catalyst Addition: Introduce a catalytic amount of anhydrous aluminum chloride or p-TsOH·H₂O. The Lewis acid activates the carbonyl group, facilitating enolization and subsequent electrophilic attack.[10]
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise from the separatory funnel with vigorous stirring. Maintain the temperature to control the reaction rate and minimize side-product formation.
-
Reaction Monitoring: The disappearance of the bromine's reddish-brown color indicates its consumption. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto ice water to precipitate the crude product.
-
Purification: Filter the solid product, wash with water to remove acid, and then with a solvent like cold petroleum ether to remove any unreacted starting material.[8] The crude product can be further purified by recrystallization from a suitable solvent such as methanol to yield the final 3,5-bis(trifluoromethyl)phenacyl bromide.[8]
Growing Single Crystals: The Art of Slow Nucleation
Obtaining a crystal suitable for single-crystal X-ray diffraction is often the most challenging step. The goal is to grow a single, internally well-ordered crystal, free of cracks or twinning, with dimensions typically in the range of 0.1-0.3 mm.[11] Slow, controlled crystallization is paramount.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., a mixture of n-hexane and methanol) to create a near-saturated solution.[12] Cover the vial with parafilm and poke a few small holes with a needle. This allows the solvent to evaporate slowly over several days or weeks, gradually increasing the concentration and promoting the formation of large, well-ordered crystals.[11]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution, allowing it to become supersaturated and form crystals. The cooling rate should be very gradual to prevent the formation of many small crystals.
Single-Crystal X-Ray Diffraction (SC-XRD): Elucidating the Molecular Structure
SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[6][13]
Experimental Workflow
The overall process from crystal to structure can be visualized as follows:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol: Data Acquisition and Processing
-
Crystal Selection and Mounting: Under a polarizing microscope, select a high-quality, single crystal.[11] Mount it on a glass fiber or a cryo-loop and place it on the goniometer head of the diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and improve diffraction intensity. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[6] The crystal is rotated, and a series of diffraction images are collected on a detector.[14]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell—the fundamental repeating block of the crystal lattice.
-
Data Integration: The intensity of each diffraction spot is measured and corrected for experimental factors.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor (residual factor).
Crystallographic Data for 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone
The following table summarizes the key crystallographic data for the title compound's analog, as obtained from the Crystallography Open Database (COD).[7]
| Parameter | Value |
| Empirical Formula | C₁₀H₅BrF₆O |
| Formula Weight | 335.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | a = 14.156 Å |
| b = 5.0111 Å | |
| c = 15.535 Å | |
| α = 90° | |
| β = 104.316° | |
| γ = 90° | |
| Volume | 1067.7 ų |
| Z | 4 |
| Calculated Density | 2.085 g/cm³ |
| R-factor (final) | 0.0719 |
Structural Insights and Intermolecular Interactions
The presence of heavy halogens (Br, I) and electron-withdrawing groups (CF₃) makes these molecules prime candidates for engaging in specific and directional non-covalent interactions, most notably halogen bonding.[15][16] A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic species.[16] These interactions, along with others like hydrogen bonds or π-π stacking, act as "supramolecular synthons" that guide the self-assembly of molecules into a specific crystal lattice.[17] The directionality and strength of these bonds are critical in crystal engineering.[15][18]
Sources
- 1. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 4. improvedpharma.com [improvedpharma.com]
- 5. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. 3,5-Bis(trifluoromethyl)phenacyl bromide | C10H5BrF6O | CID 2736170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. Crystal structure of 3-{1′-[3,5-bis(trifluoromethyl)phenyl]ferrocenyl}-4-bromothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
